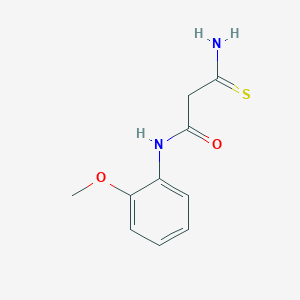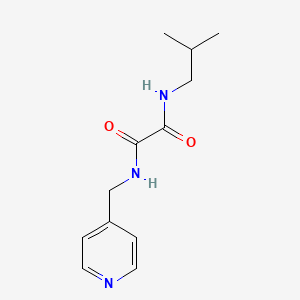![molecular formula C16H25NO3 B2435229 N-[2-hidroxi-3-(4-metoxifenil)-2-metilpropil]-2,2-dimetilpropanamida CAS No. 1396873-44-1](/img/structure/B2435229.png)
N-[2-hidroxi-3-(4-metoxifenil)-2-metilpropil]-2,2-dimetilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)pivalamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and are characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom. In this case, the amide is substituted with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group .
Molecular Structure Analysis
The molecular structure of this compound would include a carbonyl group (C=O) adjacent to a nitrogen atom, characteristic of an amide. Additionally, it would have a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group attached to the nitrogen atom .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various nucleophiles . The specific reactions that “N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)pivalamide” might undergo would depend on the specific conditions and reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of amides include their polarity, their ability to participate in hydrogen bonding, and their relatively high boiling points compared to similar-sized molecules .Aplicaciones Científicas De Investigación
- Las bases de Schiff, como este compuesto, juegan un papel crucial en las reacciones catalíticas. Su estructura versátil les permite actuar como ligandos para metales de transición, facilitando diversas transformaciones como la hidrogenación y la oxidación .
- Compuestos similares han demostrado actividad anticancerígena . Por lo tanto, vale la pena investigar si la N-(2-hidroxi-3-(4-metoxifenil)-2-metilpropil)pivalamida exhibe efectos similares.
Catálisis y Síntesis Orgánica
Agentes Anticancerígenos y Compuestos Bioactivos
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)14(18)17-11-16(4,19)10-12-6-8-13(20-5)9-7-12/h6-9,19H,10-11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRUSFYTPDVIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(CC1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2435146.png)
![3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide](/img/structure/B2435148.png)








![N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2435164.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide](/img/structure/B2435165.png)
![3-(2-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2435167.png)
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride](/img/structure/B2435169.png)
